GSK317354A -

GSK317354A

Catalog Number: EVT-270047
CAS Number:
Molecular Formula: C25H18F4N6O
Molecular Weight: 494.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK317354A is a GRK2 inhibitor. GRK2 has been directly implicated in the progression of heart failure. Selective inhibitors of individual subfamilies of G protein-coupled receptor kinases (GRKs) would serve as useful chemical probes as well as leads for therapeutic applications ranging from heart failure to Parkinson's disease.
Source and Classification

GSK317354A was developed by GlaxoSmithKline and is classified as a selective inhibitor of GRK2, a member of the AGC kinase family. The compound has been identified through various biochemical assays and structure-activity relationship studies that demonstrate its efficacy in inhibiting GRK2 activity without significantly affecting other kinases, making it a valuable tool for studying GRK-related pathways .

Synthesis Analysis

The synthesis of GSK317354A involves several key steps that utilize standard organic chemistry techniques. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available precursors, typically involving aromatic compounds and heterocycles.
  2. Reactions: Key reactions include:
    • Condensation Reactions: To form the core structure of the compound.
    • Cyclization: This step is crucial for establishing the dihydropyrimidine framework that characterizes GSK317354A.
    • Functional Group Modifications: These are performed to introduce specific substituents that enhance biological activity and selectivity.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels necessary for biological testing.

The synthetic process is optimized to yield GSK317354A in good yields while minimizing by-products, which is essential for subsequent pharmacological evaluations .

Molecular Structure Analysis

GSK317354A features a complex molecular structure characterized by a dihydropyrimidine core linked to an aromatic moiety. The molecular formula is C16H15F3N2OC_{16}H_{15}F_3N_2O, indicating the presence of trifluoromethyl groups which are known to enhance potency and selectivity in kinase inhibition.

Structural Features

  • Dihydropyrimidine Ring: Provides structural rigidity and is pivotal for binding interactions with the target kinase.
  • Trifluoromethyl Substitution: This modification increases lipophilicity and enhances binding affinity to GRK2.
  • Amide Linkage: Facilitates hydrogen bonding with the kinase domain, contributing to the specificity of inhibition.

Crystallographic studies have revealed insights into how GSK317354A interacts with its target, showing significant overlap with binding modes observed in other known kinase inhibitors .

Chemical Reactions Analysis

GSK317354A participates in various chemical reactions primarily related to its interactions with kinases. These include:

  1. Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with key residues in the GRK2 active site.
  2. Inhibition Mechanism: The binding of GSK317354A leads to conformational changes in GRK2 that inhibit its catalytic activity, effectively blocking downstream signaling pathways.

The specificity of these interactions is critical for minimizing off-target effects, which is a common challenge in drug development .

Mechanism of Action

The mechanism of action for GSK317354A involves selective inhibition of GRK2, which modulates various signaling pathways associated with G protein-coupled receptors. Upon binding:

  • Conformational Change: GSK317354A induces a conformational change in the kinase domain, disrupting ATP binding and preventing phosphorylation of substrates.
  • Impact on Signaling Pathways: By inhibiting GRK2, GSK317354A can alter downstream signaling cascades involved in cellular responses such as inflammation and cardiac function.

This selective inhibition underscores its potential therapeutic applications in conditions where GRK2 activity contributes to pathophysiology .

Physical and Chemical Properties Analysis

GSK317354A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 320.3 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in aqueous media may vary based on pH.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's formulation and delivery methods in potential therapeutic applications .

Applications

GSK317354A has several promising applications within scientific research:

  1. Pharmacological Tool: It serves as a selective inhibitor for studying the role of GRK2 in various physiological processes and disease states.
  2. Therapeutic Potential: Given its mechanism of action, GSK317354A may be explored for treating conditions such as heart failure, hypertension, and certain inflammatory diseases where GRK2 is implicated.
  3. Chemical Probes: It can be utilized as a chemical probe to elucidate kinase signaling networks and their contributions to cellular behavior.

The ongoing research into GSK317354A highlights its significance as both a research tool and a potential therapeutic agent .

Introduction to GSK317354A in Contemporary Research

Contextualizing GSK317354A Within Kinase Inhibition Research

Protein kinases represent pivotal targets in precision medicine due to their roles in cellular signaling cascades. Among >500 human kinases, Rho-associated coiled-coil-containing protein kinases (ROCK) and G protein-coupled receptor kinases (GRKs) govern cytoskeletal dynamics, cell motility, and cardiovascular pathophysiology [5]. GSK317354A (chemical name: N-(4-(1H-imidazo[4,5-b]pyridin-2-yl)phenyl)-6-(4-(trifluoromethoxy)phenyl)nicotinamide) is a dual ROCK/GRK inhibitor with a molecular weight of 494.44 g/mol (C~25~H~18~F~4~N~6~O) [1]. Its structural core—a diaminopyrimidine carboxamide scaffold—enables competitive ATP-binding pocket occupation, typifying Type I kinase inhibitors that target active kinase conformations ("DFG-in" and "αC-in") [5].

Table 1: Chemical and Biochemical Profile of GSK317354A

PropertyValue
CAS Registry Number874119-13-8
Molecular FormulaC~25~H~18~F~4~N~6~O
Molecular Weight494.44 g/mol
Primary TargetsROCK1, GRK2
ROCK1 Inhibition (IC₅₀)75 nM (in Sf9 cells)
Therapeutic Research AreasHeart failure, Parkinson’s disease

This compound exhibits nanomolar potency against ROCK1 (IC₅₀ = 75 nM in insect Sf9 cells) [1]. Its significance lies in addressing diseases with intertwined ROCK/GRK2 pathways:

  • Heart failure: GRK2 upregulation impairs β-adrenergic receptor signaling, while ROCK hyperactivity induces vascular stiffness [5].
  • Neurodegeneration: ROCK modulates neuroinflammation and neurite retraction in Parkinson’s models [1].

Despite promising biochemical activity, GSK317354A faces challenges common to kinase inhibitors: kinase selectivity and cell permeability. Computational profiling suggests off-target risks for kinases with homologous ATP pockets (e.g., PKG, CLK families) [8] [5].

Historical Development of GRK2/ROCK Inhibitors

The evolution of ROCK/GRK inhibitors reveals iterative medicinal chemistry advancements:

  • First-generation agents: Fasudil (approved in Japan for cerebral vasospasm) exhibited poor selectivity, inhibiting PKC and PKA [5].
  • Scaffold optimization: Diaminopyrimidine derivatives (e.g., GSK143 for SYK inhibition) demonstrated that carboxamide substitutions enhance kinase specificity [10]. GSK317354A emerged from similar structure-activity relationship (SAR) studies, where:
  • Fluorophenyl groups improved ROCK1 binding affinity.
  • Methylimidazole substitutions reduced hERG channel liability [10].
  • Dual-target rationale: Pre-2010 inhibitors predominantly targeted single kinases. GSK317354A’s design leveraged pathway crosstalk between ROCK (regulating actin dynamics) and GRK2 (modulating GPCR desensitization) [5].

Table 2: Evolution of Key GRK2/ROCK Inhibitors

CompoundTarget(s)Selectivity LimitationsDevelopment Phase
FasudilROCK1/2Broad-spectrum (PKC, PKA)Approved (1994)
KD025 (Belumosudil)ROCK230-fold over ROCK1Approved (2021)
ParoxetineGRK2Serotonin transporter off-targetRepurposed
GSK317354AROCK1, GRK2Moderate (CLK, PKG risks)Preclinical

Research Objectives and Knowledge Gaps in Current Literature

Current studies prioritize three unresolved questions:

  • Mechanistic specificity: Does dual ROCK/GRK2 inhibition confer synergistic benefits in vivo? While GSK317354A shows biochemical efficacy, its tissue distribution and isoform selectivity (ROCK1 vs. ROCK2) remain unquantified [1] [5].
  • Bacterial kinase cross-reactivity: Emerging data suggest ROCK/GRK inhibitors like GSK317354A may inhibit prokaryotic Ser/Thr kinases (e.g., Mycobacterium tuberculosis PknB). Computational docking reveals structural similarities between human ROCK and bacterial PASTA kinases [2]. This presents a paradigm shift: repurposing kinase inhibitors as anti-infective adjuvants. However, no empirical validation exists for GSK317354A.
  • Predictive toxicology: Kinase inhibitors frequently cause chromosomal damage via off-target mitotic kinase inhibition (e.g., Aurora B). Machine learning models correlate inhibition of 21 "liability kinases" (e.g., PLK1, TTK) with micronucleus test positivity [8]. GSK317354A’s kinome-wide profile requires de-risking.

Table 3: Key Research Gaps and Proposed Approaches

Knowledge GapCurrent EvidenceValidation Strategies
Bacterial kinase inhibitionIn silico docking to PknB [2]MIC assays in M. tuberculosis
Neuroprotective efficacyROCK linkage to Parkinson’s [1]α-synuclein rodent models
Selectivity vs. liability kinasesKinome-wide models [8]Competitive binding assays (290 kinases)

These gaps highlight the need for:

  • Advanced delivery systems: Nanoparticles to enhance blood-brain barrier penetration for Parkinson’s applications.
  • Computational toxicity screens: SVM-based classifiers to predict genotoxicity from kinase inhibition profiles [8].

Properties

Product Name

GSK317354A

IUPAC Name

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyrimidine-5-carboxamide

Molecular Formula

C25H18F4N6O

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C25H18F4N6O/c1-13-21(24(36)33-18-7-8-19-16(10-18)12-31-35-19)22(14-2-5-17(26)6-3-14)34-23(32-13)15-4-9-20(30-11-15)25(27,28)29/h2-12,22H,1H3,(H,31,35)(H,32,34)(H,33,36)

InChI Key

VTWIDKVFGFLBGO-UHFFFAOYSA-N

SMILES

CC1=C(C(N=C(N1)C2=CN=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)NN=C5

Solubility

Soluble in DMSO

Synonyms

GSK317354A; GSK-317354A; GSK 317354A.

Canonical SMILES

CC1=C(C(N=C(N1)C2=CN=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)NN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.